![molecular formula C17H18N4O3 B11015070 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B11015070.png)
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one is a complex organic compound that features an indole ring, an oxadiazole ring, and a morpholine ring. These structural components are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one typically involves multi-step organic reactions
Indole Synthesis: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Oxadiazole Formation: The oxadiazole ring is often formed by the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Morpholine Introduction: The final step involves the nucleophilic substitution of a halogenated intermediate with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indoxyl derivatives under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Amine derivatives.
Substitution: N-alkyl or N-acyl morpholine derivatives.
Scientific Research Applications
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The indole and oxadiazole rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Morpholine-containing compounds: Widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one is unique due to the combination of its three distinct moieties, which confer a broad range of biological activities and potential applications. The presence of the indole ring enhances its ability to interact with biological targets, while the oxadiazole ring provides stability and additional binding interactions. The morpholine ring contributes to its solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C17H18N4O3 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C17H18N4O3/c22-16(21-7-9-23-10-8-21)4-3-15-19-17(20-24-15)13-2-1-12-5-6-18-14(12)11-13/h1-2,5-6,11,18H,3-4,7-10H2 |
InChI Key |
CWUYCHHNPYCFOD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


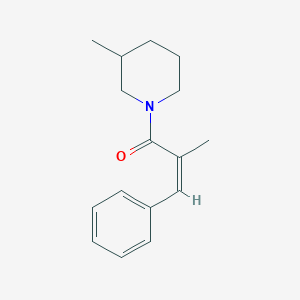
![(2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11015003.png)
![2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-3-yl)acetamide](/img/structure/B11015019.png)
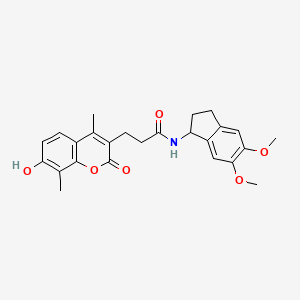

![N-[2-(1H-benzimidazol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11015032.png)
![2-cyclopentyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11015035.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11015038.png)
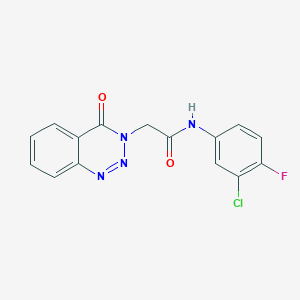
![1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11015052.png)
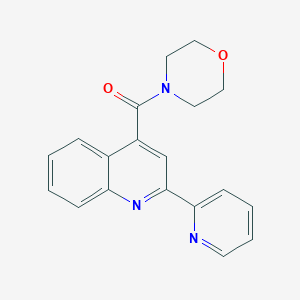
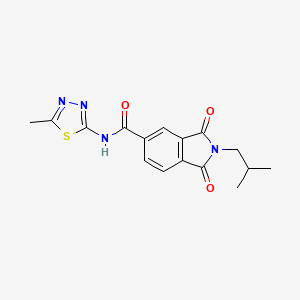
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]butanamide](/img/structure/B11015065.png)
![N-[3-(acetylamino)phenyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B11015074.png)
